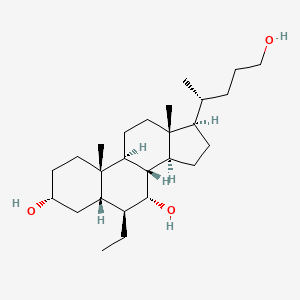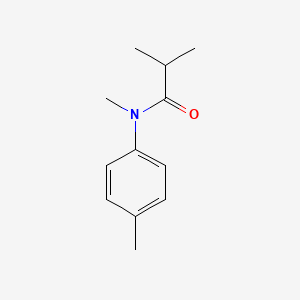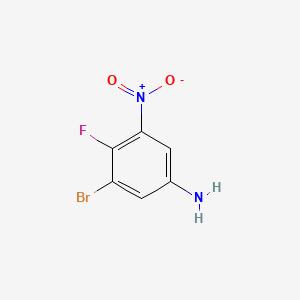
3-Bromo-4-fluoro-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-fluoro-5-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 . It belongs to the class of nitroaromatic compounds and is a derivative of aniline. The compound has a molecular weight of 235.01 .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-fluoro-5-nitroaniline is 1S/C6H4BrFN2O2/c7-4-1-3 (9)2-5 (6 (4)8)10 (11)12/h1-2H,9H2 . This indicates the presence of bromine, fluorine, and a nitro group in the aniline structure.Wissenschaftliche Forschungsanwendungen
Novel Dye Intermediate and Derivative Synthesis
3-Bromo-4-fluoro-5-nitroaniline, though not directly mentioned, relates closely to compounds such as 4-fluoro-3-nitroaniline, which has gained significance in the U.S.A. as a novel dye intermediate. Its applications extend beyond dyes into pharmaceuticals and insecticides, demonstrating the versatility of such compounds in chemistry and material science. The preparation of various N-substituted derivatives of these compounds highlights their importance in synthetic chemistry, particularly in the development of novel materials and active pharmaceutical ingredients (M. Bil, 2007).
Synthesis of Biologically Active Compounds
The compound 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, synthesized from 4-bromo-2-fluoroaniline, is an important intermediate for many biologically active compounds. This showcases the role of 3-bromo-4-fluoro-5-nitroaniline derivatives in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic effects. The detailed synthetic steps, including nitration, chlorination, N-alkylation, reduction, and condensation, underline the complexity and the synthetic versatility of these compounds (Linxiao Wang et al., 2016).
Functionalization of Materials
Research on the functionalization of silica particles with chromophores and amino groups using compounds like 4-fluoro-3-nitroaniline and its derivatives illustrates another dimension of application. Such studies are crucial for developing advanced materials with specific optical or chemical properties, useful in sensors, catalysts, or as part of advanced composite materials. The synergistic use of poly(vinylamine) adsorption and nucleophilic aromatic substitution with fluoroaromatics demonstrates innovative approaches to material science (Isabelle Roth et al., 2006).
Co-crystal Formation for Mechanical Property Study
The study of co-crystals of caffeine with substituted nitroanilines, including 4-fluoro-3-nitroaniline, for understanding structure–mechanical property relationships showcases the application of such compounds in solid-state chemistry. These co-crystals, characterized by various analytical techniques, help elucidate how molecular packing can influence mechanical properties, offering insights valuable for the design of molecular materials with tailored mechanical behaviors (Soumyajit Ghosh & C. Reddy, 2012).
Synthesis of Radiofluorinated Derivatives
In pharmaceutical and radiopharmaceutical chemistry, the synthesis of meta-substituted 3-fluoro-4-aminopyridine via direct radiofluorination highlights the critical role of such nitroaniline derivatives. This process, involving the transformation of pyridine N-oxides, opens new avenues for creating fluorinated compounds for use in medical diagnostics and therapeutic agents, showcasing the importance of these compounds in developing PET (Positron Emission Tomography) radioligands (P. Brugarolas et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-fluoro-5-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGWFKJMBVQBNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735571 |
Source


|
| Record name | 3-Bromo-4-fluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-5-nitroaniline | |
CAS RN |
1356493-54-3 |
Source


|
| Record name | 3-Bromo-4-fluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide](/img/structure/B593867.png)

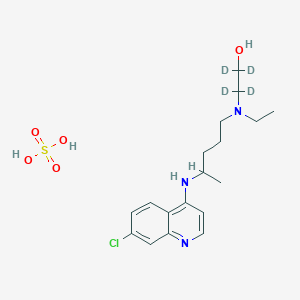
![6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)](/img/no-structure.png)

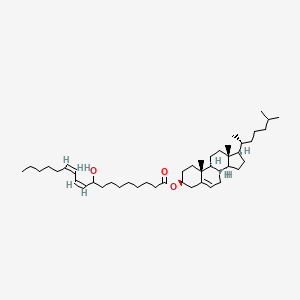
![4-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline](/img/structure/B593876.png)
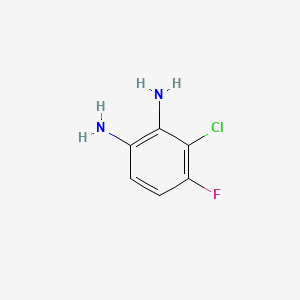
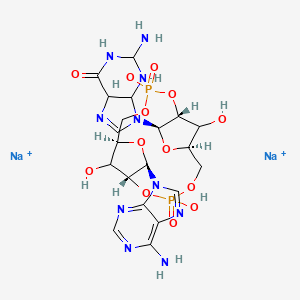
![5-(4-Hydroxyphenyl)-2-[4-(nonyloxy)phenyl]pyrimidine](/img/structure/B593882.png)
